

An In-depth Technical Guide to 5-Nitro-1,2,3,4tetrahydronaphthalene

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CAS Number: 29809-14-1

This technical guide provides a comprehensive overview of **5-Nitro-1,2,3,4-tetrahydronaphthalene**, a nitroaromatic hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, supported by experimental protocols and pathway diagrams.

Physicochemical Properties

5-Nitro-1,2,3,4-tetrahydronaphthalene, also known as 5-Nitrotetralin, is a nitrated derivative of tetralin.[1] Its key physicochemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	29809-14-1	[2]
Molecular Formula	C10H11NO2	[1]
Molecular Weight	177.20 g/mol	[1]
Melting Point	34-35 °C	
Boiling Point	Approximately 140 °C	[1]
Appearance	Not specified	
Solubility	Not specified	_

Synthesis

The primary method for the synthesis of **5-Nitro-1,2,3,4-tetrahydronaphthalene** is through the nitration of **1,2,3,4-tetrahydronaphthalene** (tetralin).[3]

Experimental Protocol: Nitration of 1,2,3,4-tetrahydronaphthalene

Materials:

- 1,2,3,4-tetrahydronaphthalene (Tetralin)
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- · Ice bath
- Stirring apparatus
- Separatory funnel
- Silica gel for column chromatography



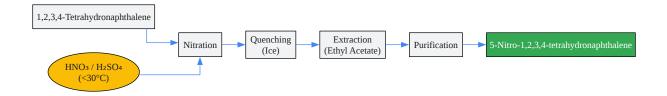
- Hexane
- Ethyl acetate
- · Ethanol for recrystallization
- Thin Layer Chromatography (TLC) plates

Procedure:

- Reaction Setup: In a flask equipped with a stirrer and placed in an ice bath, a mixture of
 concentrated nitric acid and concentrated sulfuric acid is prepared. The temperature should
 be maintained below 30°C to prevent over-nitration and oxidation of the aromatic ring.[3]
- Nitration: 1,2,3,4-tetrahydronaphthalene is added dropwise to the cooled acid mixture with constant stirring. The reaction temperature should be carefully controlled throughout the addition.
- Quenching: After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto crushed ice to precipitate the crude product.
- Extraction: The crude product is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure to yield the crude 5-Nitro-1,2,3,4-tetrahydronaphthalene. Purification can be achieved by:[3]
 - Column Chromatography: Using a silica gel column with a hexane/ethyl acetate gradient.
 The product's retention factor (Rf) is approximately 0.4 in a 3:1 hexane:ethyl acetate solvent system.[3]
 - Recrystallization: From ethanol.

Synthesis Workflow:





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Caption: Synthesis workflow for **5-Nitro-1,2,3,4-tetrahydronaphthalene**.

Spectroscopic Data

Detailed spectroscopic data for **5-Nitro-1,2,3,4-tetrahydronaphthalene** is crucial for its identification and characterization. While specific spectra for this compound are not readily available in public databases, typical spectral features can be inferred from its structure and comparison with related compounds.

- ¹H NMR: Aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm), with the nitro group causing deshielding of adjacent protons. The aliphatic protons of the tetralin ring system would appear in the upfield region (δ 1.5-3.0 ppm).
- ¹³C NMR: The carbon atoms of the aromatic ring will be in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The aliphatic carbons will resonate at higher field strengths.
- Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro group are expected around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ (asymmetric and symmetric stretching, respectively). Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹.
- Mass Spectrometry (MS): The molecular ion peak (M+) is expected at m/z 177.
 Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the aliphatic ring.



Biological Activity

The biological activity of **5-Nitro-1,2,3,4-tetrahydronaphthalene** has not been extensively studied. However, based on the activities of related nitroaromatic and tetralin compounds, several potential areas of interest for researchers can be highlighted.

Potential Antimicrobial Activity

Nitro-containing compounds are known to exhibit a broad spectrum of antimicrobial activities.[4] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can damage cellular macromolecules, including DNA.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

Materials:

- Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
- · Nutrient agar plates
- Sterile cork borer
- Micropipettes
- Solution of **5-Nitro-1,2,3,4-tetrahydronaphthalene** in a suitable solvent (e.g., DMSO)
- Positive control (standard antibiotic)
- Negative control (solvent)
- Incubator

Procedure:

- Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it on the surface of a nutrient agar plate.
- Well Preparation: Create wells (e.g., 6 mm diameter) in the agar plate using a sterile cork borer.



- Sample Addition: Add a defined volume (e.g., 100 μL) of the 5-Nitro-1,2,3,4-tetrahydronaphthalene solution, positive control, and negative control to separate wells.
- Incubation: Incubate the plates at 37°C for 24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Potential Cytotoxic Activity

Derivatives of tetralin have been investigated for their potential as anticancer agents.[5] The cytotoxic effects of **5-Nitro-1,2,3,4-tetrahydronaphthalene** against various cancer cell lines could be evaluated to determine its potential in this area.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium and supplements
- 96-well plates
- **5-Nitro-1,2,3,4-tetrahydronaphthalene** solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of 5-Nitro-1,2,3,4 tetrahydronaphthalene and incubate for a specific period (e.g., 24, 48, or 72 hours).

Foundational & Exploratory





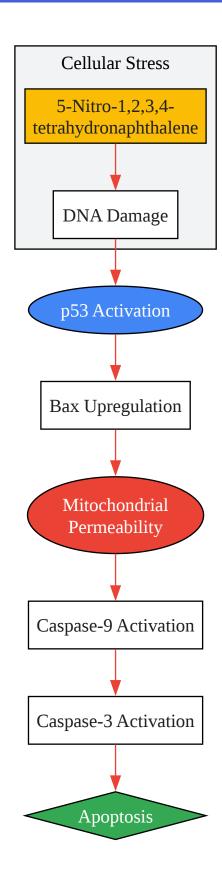
Include untreated cells as a control.

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
 Calculate the percentage of cell viability for each concentration compared to the untreated control.

Hypothetical Signaling Pathway Perturbation:

While no specific signaling pathways have been elucidated for **5-Nitro-1,2,3,4-tetrahydronaphthalene**, many cytotoxic compounds exert their effects by inducing apoptosis through the p53 signaling pathway.





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Caption: Hypothetical p53-mediated apoptotic pathway induced by cellular stress.



Conclusion

5-Nitro-1,2,3,4-tetrahydronaphthalene is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides foundational information to support such research endeavors. Further studies are required to fully characterize its spectroscopic properties and to explore its biological activities and mechanisms of action in detail.

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